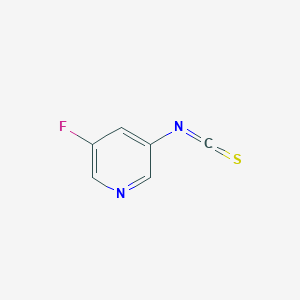

3-Fluoro-5-isothiocyanatopyridine

Descripción

Historical Context of Fluorinated Heterocycles

The integration of fluorine into heterocyclic systems dates to the early 20th century, with Alexei Chichibabin’s synthesis of 2-fluoropyridine in 1927 marking a foundational achievement. However, progress remained sluggish until the mid-20th century, when advances in fluorination methodologies and the recognition of fluorine’s bioisosteric potential spurred innovation. The 1950s saw the rational design of 5-fluorouracil, a thymidylate synthase inhibitor that remains a cornerstone of anticancer therapy. This period underscored fluorine’s ability to enhance metabolic stability and bioavailability, traits later exploited in the fluoroquinolone antibiotics of the 1970s, such as ciprofloxacin.

Fluorinated pyridines, a subclass of these heterocycles, gained prominence due to their balanced electronic properties. The introduction of fluorine at specific positions on the pyridine ring alters electron density, influencing reactivity and intermolecular interactions. For instance, fluorine’s inductive effect increases the ring’s electrophilicity, enabling regioselective substitutions—a feature critical for constructing derivatives like 3-fluoro-5-isothiocyanatopyridine. The evolution of fluorinated heterocycles reflects a broader shift toward precision in drug design, where single-atom substitutions yield profound biological effects.

Significance in Heterocyclic Chemistry

The structural and electronic nuances imparted by fluorine make this compound a paradigm of modern heterocyclic chemistry. Fluorine’s high electronegativity ($$ \chi = 4.0 $$) polarizes the pyridine ring, enhancing the electrophilicity of adjacent carbon atoms. This polarization facilitates nucleophilic attacks at the 2- and 4-positions, while the 3-fluoro group directs further functionalization to the 5-position, where the isothiocyanate group resides. The isothiocyanate moiety ($$-\text{N=C=S}$$) is a potent electrophile, reacting selectively with thiols and amines to form thiourea or urea linkages—a property leveraged in bioconjugation and polymer chemistry.

Table 1: Impact of Fluorine and Isothiocyanate Substitution on Pyridine Derivatives

| Property | Effect of 3-Fluoro Substitution | Effect of 5-Isothiocyanate Substitution |

|---|---|---|

| Ring Electron Density | Decreased due to electron withdrawal | Further decreased via resonance effects |

| Reactivity | Enhanced electrophilicity at C-2 and C-4 | Enables covalent binding to nucleophiles |

| Applications | Medicinal chemistry, catalysis | Bioconjugation, materials functionalization |

The synergy between fluorine and isothiocyanate groups expands the compound’s utility. In drug discovery, the fluorine atom improves pharmacokinetic properties by reducing metabolic degradation, while the isothiocyanate group allows for irreversible inhibition of target enzymes—a mechanism explored in protease inhibitor design. In materials science, the compound’s dual functionality supports the development of conductive polymers and sensors, where fluorine enhances environmental stability and the isothiocyanate enables surface anchoring.

Research Interest in Fluorinated Pyridyl Isothiocyanates

Recent studies highlight this compound as a multifunctional building block. In medicinal chemistry, its isothiocyanate group facilitates the synthesis of antibody-drug conjugates (ADCs), where precise targeting is achieved through covalent linkages to monoclonal antibodies. For example, conjugation via thiourea bonds enhances ADC stability in systemic circulation, addressing limitations of traditional ester or disulfide linkages.

In materials chemistry, the compound’s electronic profile supports applications in organic electronics. Fluorine’s electron-withdrawing nature lowers the lowest unoccupied molecular orbital (LUMO) energy, improving electron injection in organic field-effect transistors (OFETs). Concurrently, the isothiocyanate group enables covalent attachment to metal oxides, enhancing device durability. Researchers have also exploited its reactivity to synthesize fluorinated metal-organic frameworks (MOFs) with tunable porosity for gas storage.

Ongoing investigations focus on optimizing synthetic routes to improve yield and purity. While classical methods rely on halogen-exchange reactions, recent advances employ transition-metal catalysis for direct C–H fluorination, reducing byproduct formation. These innovations align with the broader demand for sustainable, atom-economical methodologies in fluorinated heterocycle synthesis.

Propiedades

IUPAC Name |

3-fluoro-5-isothiocyanatopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2S/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVUMZHLPRBXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoropyridine with thiophosgene (CSCl2) under controlled conditions to introduce the isothiocyanate group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-5-isothiocyanatopyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and the use of personal protective equipment, are essential to handle the reactive intermediates and by-products safely .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-5-isothiocyanatopyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The fluorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Addition Reactions: Amines or alcohols in the presence of a base like triethylamine (Et3N) are typical reagents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, thiourea derivatives, and various oxidized or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 3-Fluoro-5-isothiocyanatopyridine serves as a crucial building block for more complex molecules. Its isothiocyanate group is highly reactive towards nucleophiles, allowing it to participate in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. This reactivity is leveraged in the development of new synthetic pathways for pharmaceuticals and agrochemicals.

Biology

The compound's biological applications are significant, particularly in modifying biomolecules. The isothiocyanate group can react with amino groups in proteins, making it useful for labeling and modifying proteins for biochemical studies. This property is exploited in proteomics to study protein interactions and functions .

Additionally, this compound has shown potential as an anticancer agent. Studies have indicated that compounds containing isothiocyanate groups exhibit anti-inflammatory and anticancer activities. For instance, they can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of isothiocyanates, including those derived from this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds were tested against non-small cell lung cancer and melanoma cell lines, showing promising results in inhibiting cell growth at low micromolar concentrations .

Case Study 2: Protein Modification

Research involving the use of this compound for protein modification has revealed its effectiveness in enhancing the labeling of proteins for mass spectrometry analysis. By selectively reacting with amino acid residues, it allows researchers to track protein dynamics within cellular environments .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Building block for complex organic molecules | Participates in nucleophilic substitution reactions |

| Biological Research | Modifies biomolecules (e.g., proteins) | Reacts with amino groups; enhances protein labeling |

| Anticancer Research | Exhibits cytotoxic effects against cancer cells | Significant inhibition of tumor cell proliferation observed |

| Industrial Applications | Development of new materials (e.g., coatings) | Unique chemical properties utilized in polymer synthesis |

Mecanismo De Acción

The mechanism of action of 3-Fluoro-5-isothiocyanatopyridine involves its ability to react with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins. This reactivity makes it useful in labeling and modifying biomolecules for various applications .

Comparación Con Compuestos Similares

3-Fluoro-5-iodopyridine (CAS 757950-13-3)

- Substituents : Fluorine (3-position), iodine (5-position).

- Functional Groups : Halogens (F, I).

- Reactivity : Iodine acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling cross-coupling or displacement with amines, alkoxides, or thiols. The fluorine atom stabilizes the ring electronically, directing reactivity to the 5-position.

- Applications : Intermediate in Suzuki-Miyaura coupling for synthesizing biaryl structures or heterocycles. Less reactive toward bioconjugation compared to isothiocyanate derivatives.

- Reference :

3-Fluoro-5-methylisonicotinic Acid (CAS 903522-29-2)

- Substituents : Fluorine (3-position), methyl group (5-position), carboxylic acid (4-position).

- Functional Groups : Carboxylic acid (-COOH), methyl (-CH₃).

- Reactivity: The carboxylic acid enables salt formation or esterification, while the methyl group provides steric bulk.

- Applications: Used in metal-organic frameworks (MOFs) or as a ligand in catalysis. Limited utility in covalent bonding compared to isothiocyanates.

- Reference :

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)

- Substituents : Fluorine (3-position), methoxy (4-position) on a phenyl ring; hydroxyl (-OH) on pyridine.

- Functional Groups : Hydroxyl, methoxy, fluorine.

- Reactivity : The hydroxyl group participates in hydrogen bonding and tautomerization, while the methoxy group enhances lipophilicity. Fluorine stabilizes the aromatic system.

- Applications: Potential use in kinase inhibitors or as a building block in medicinal chemistry. Lacks the electrophilic reactivity of isothiocyanates.

- Reference :

2-Bromo-5-fluoro-4-pyridinecarboxylic Acid (CAS 1260671-28-0)

- Substituents : Bromine (2-position), fluorine (5-position), carboxylic acid (4-position).

- Functional Groups : Carboxylic acid, halogens (Br, F).

- Reactivity : Bromine serves as a leaving group for SNAr, while the carboxylic acid allows derivatization. Fluorine directs substitution to the 2- and 4-positions.

- Applications : Intermediate in synthesizing antiviral or anticancer agents. Combines halogen reactivity with acid functionality, differing from isothiocyanate’s thiourea-forming capability.

- Reference :

Comparative Data Table

Research Findings and Trends

- Reactivity Trends : Isothiocyanates exhibit superior electrophilicity compared to halogens or carboxylic acids, enabling efficient covalent modifications. Fluorine’s electron-withdrawing effect amplifies this reactivity in this compound .

- Stability : Compounds with fluorine and methyl groups (e.g., 3-Fluoro-5-methylisonicotinic acid) show enhanced thermal stability, whereas isothiocyanates may require storage at low temperatures to prevent hydrolysis .

- Synthetic Utility : Iodo and bromo derivatives are preferred for cross-coupling, while isothiocyanates are pivotal in antibody-drug conjugates (ADCs) due to their amine reactivity .

Actividad Biológica

3-Fluoro-5-isothiocyanatopyridine is a pyridine derivative characterized by the presence of both a fluorine atom and an isothiocyanate group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. The isothiocyanate moiety is known for its diverse biological effects, including anticancer and antimicrobial properties.

The molecular formula of this compound is C6H4FN2S, with a molecular weight of 154.17 g/mol. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C6H4FN2S |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | This compound |

| InChI Key | IYQUATIPVITFBE-UHFFFAOYSA-N |

Anticancer Activity

Research indicates that isothiocyanates can exhibit significant anticancer properties. For example, studies have shown that compounds with isothiocyanate groups can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways related to cell survival and apoptosis.

- Case Study : A study demonstrated that isothiocyanates derived from pyridine compounds could enhance the efficacy of existing chemotherapeutic agents by inhibiting glutathione levels in cancer cells, thus sensitizing them to treatment .

Antimicrobial Properties

Isothiocyanates are also recognized for their antimicrobial properties. They have been shown to be effective against a range of pathogens, including bacteria and fungi.

- Case Study : Research highlighted the effectiveness of this compound against Staphylococcus aureus strains, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy .

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in proteins and other macromolecules. This reactivity is pivotal in its anticancer and antimicrobial actions.

Comparative Analysis with Similar Compounds

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | High | Moderate | Unique due to fluorine and isothiocyanate groups |

| Phenyl Isothiocyanate | Moderate | High | Stronger antibacterial properties |

| 4-Isothiocyanatobenzene | Low | Moderate | Less effective than pyridine derivatives |

Research Findings

Recent studies have focused on optimizing the synthesis of pyridyl isothiocyanates, including this compound, using various methods such as one-pot reactions involving amines . These approaches aim to improve yield and purity while maintaining biological activity.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.